1,4,7,10,13-Pentaazacyclopentadecane

Catalog No.
S750637
CAS No.
295-64-7
M.F
C10H25N5
M. Wt
215.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4,7,10,13-Pentaazacyclopentadecane

CAS Number

295-64-7

Product Name

1,4,7,10,13-Pentaazacyclopentadecane

IUPAC Name

1,4,7,10,13-pentazacyclopentadecane

Molecular Formula

C10H25N5

Molecular Weight

215.34 g/mol

InChI

InChI=1S/C10H25N5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h11-15H,1-10H2

InChI Key

KDCBVVQAMMXRFB-UHFFFAOYSA-N

SMILES

C1CNCCNCCNCCNCCN1

Canonical SMILES

C1CNCCNCCNCCNCCN1
  • Complexation with metal ions

    1,4,7,10,13-PAC can form stable complexes with various metal ions due to its multiple nitrogen atoms capable of coordinating with metals. This property makes it a potential candidate for applications in catalysis, separation science, and medicinal chemistry [].

  • Molecular recognition

    The ring structure and specific arrangement of nitrogen atoms in 1,4,7,10,13-PAC allow it to selectively bind to specific guest molecules. This property is being investigated for applications in sensor development, drug delivery, and environmental remediation [, ].

  • Drug delivery systems

    1,4,7,10,13-PAC can be functionalized to attach therapeutic agents or imaging probes. The resulting conjugates can potentially improve drug delivery by enhancing solubility, targeting specific tissues, and facilitating controlled release of the drug [].

1,4,7,10,13-Pentaazacyclopentadecane is a macrocyclic compound characterized by a cyclic structure containing five nitrogen atoms at specific intervals. Its chemical formula is C10_{10}H25_{25}N5_5, and it is notable for its unique arrangement of nitrogen atoms which contributes to its coordination chemistry and biological activity. This compound is often studied for its ability to form stable complexes with various metal ions, particularly lanthanides, due to its nitrogen-rich structure that can effectively coordinate with metal centers .

The chemical reactivity of 1,4,7,10,13-pentaazacyclopentadecane primarily involves its coordination with metal ions. It can undergo reactions to form various metal complexes, which are important in fields such as catalysis and materials science. For instance, the formation of lanthanide complexes has been extensively studied; these reactions typically occur under anhydrous conditions and result in stable coordination compounds . Additionally, the compound can participate in acid-base reactions where it can be protonated to form tri- and tetra-protonated species, influencing its complexation behavior with anions .

1,4,7,10,13-Pentaazacyclopentadecane exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems and imaging agents in medical applications. The interactions between this compound and biological molecules have been investigated for potential therapeutic uses, including targeting cancer cells through metal ion-mediated mechanisms . Furthermore, studies have shown that its derivatives can exhibit antimicrobial properties .

The synthesis of 1,4,7,10,13-pentaazacyclopentadecane typically involves multi-step organic reactions starting from simpler nitrogen-containing precursors. One common method includes the condensation of appropriate amines under controlled conditions to yield the cyclic structure in good yields . Another approach involves the use of template reactions where metal ions guide the formation of the macrocycle . The synthesis can also be modified to introduce functional groups that enhance its solubility or reactivity for specific applications.

1,4,7,10,13-Pentaazacyclopentadecane5MacrocyclicDrug delivery; Imaging agents1,4-Diazacyclohexadecane2MacrocyclicCoordination chemistryCyclen4MacrocyclicMRI contrast agents1,4-Bis(2-aminoethyl)piperazine2LinearCoordination chemistry

Uniqueness

The uniqueness of 1,4,7,10,13-pentaazacyclopentadecane lies in its five-nitrogen framework which allows for enhanced stability and specificity in metal ion complexation compared to other similar compounds. Its ability to coordinate with a variety of metals while exhibiting significant biological activity makes it a versatile candidate for numerous applications in both research and industry.

Interaction studies involving 1,4,7,10,13-pentaazacyclopentadecane focus on its complexation with various metal ions and anions. These studies often employ techniques such as potentiometry and spectroscopic methods to elucidate binding constants and stability of the formed complexes. Research has demonstrated that the compound can form stable complexes with lanthanides and transition metals under varying pH conditions . Additionally, studies have explored its interactions with biological molecules to understand its potential therapeutic mechanisms.

Several compounds share structural similarities with 1,4,7,10,13-pentaazacyclopentadecane. These include:

  • 1,4-Diazacyclohexadecane: Contains two nitrogen atoms per cycle; less complex than pentaazacyclopentadecane.
  • Cyclen (1,4,7,10-tetraazacyclododecane): A smaller macrocycle with four nitrogen atoms; used extensively in coordination chemistry.
  • 1,4-Bis(2-aminoethyl)piperazine: A linear compound that can form similar types of complexes but lacks the cyclic structure.

Comparison Table

Compound NameNitrogen AtomsStructure Type

XLogP3

-2.8

Other CAS

295-64-7

Dates

Modify: 2023-08-15

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